3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Hydrogen Bonding Solubility Derivatization Handles

Researchers seeking a multifunctional probe intermediate often face limited options that combine amine, alcohol, and triazole chemistries in a single scaffold. This compound provides a unique solution with dual amine and alcohol functionality for click-chemistry, amidation, and esterification. - Three H-bond donors and four acceptors enable multipoint interactions for fragment-based libraries and covalent inhibitor linkers. - The 1,3-amino alcohol motif offers a bidentate metal-coordination platform for catalyst and MOF design. - Enantiopure (1S) form available (CAS 2227886-21-5) for systematic chirality-activity studies. Assured quality and reliable supply for your discovery programs.

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
Cat. No. B13242875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol
Molecular FormulaC6H12N4O
Molecular Weight156.19 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C(CCN)O
InChIInChI=1S/C6H12N4O/c1-10-4-5(8-9-10)6(11)2-3-7/h4,6,11H,2-3,7H2,1H3
InChIKeyWHEBJZVMNSJDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol – Baseline Profile


3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol (CAS 1517939-62-6) is a chiral 1,2,3-triazole-based amino alcohol with molecular formula C6H12N4O and a molecular weight of 156.19 g/mol . The compound is also available in enantiopure (1S) form (CAS 2227886-21-5) . It belongs to the broader class of amino alcohol-grafted 1,2,3-triazoles, a scaffold recognized in medicinal chemistry for diverse biological activities including antimalarial and antiproliferative effects [1]. However, direct primary literature on this specific compound is sparse, with most publicly available data limited to basic physicochemical identifiers from supplier catalogs. This guide evaluates the compound's differentiation against its closest structural analogs based on available evidence.

Dual amine/alcohol handles for multipoint derivatization and bioconjugation
Enantiopure (1S) form available to support stereochemical SAR studies
Reported antimalarial scaffold class (class-level evidence) for lead optimization

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol: Why Substitution Fails


Simple substitution of this compound with structurally similar triazolyl-propanol derivatives is not equivalent because critical functional group differences—namely the presence or absence of the primary amine and the position of the alcohol—alter hydrogen bonding capacity, reactivity for downstream derivatization, and predicted pharmacokinetic properties . The dual amine and alcohol functionality enables a wider range of click-chemistry, amidation, and esterification reactions compared to analogs lacking one of these handles [1]. Even within the amino alcohol subclass, the N-methyl substitution on the triazole ring modulates lipophilicity and electronic character relative to the unsubstituted or N-isopropyl analogs . These distinctions have direct implications for molecular recognition, metal coordination, and metabolic stability, making empirical substitution risky without targeted re-validation.

H‑bond loss Removing the primary amine eliminates two H‑bond donors, limiting multipoint recognition and bioconjugation scope.
N‑alkyl shift Switching to bulkier N‑isopropyl or N–H triazole may alter lipophilicity and CNS MPO profile; class‑level validation required.
Stereochemical gap Achiral or single‑enantiomer analogs cannot support enantiomer‑specific SAR; racemic‑only supply limits chiral discrimination studies.

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol – Evidence vs. Analogs


H-Bond Donor Advantage in Derivatization

The target compound possesses three hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), compared to only one HBD and four HBA for the comparators 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol (CAS 1564993-15-2) and (2S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 2059910-52-8), which lack the primary amine [1]. This quantitative difference in HBD count directly impacts aqueous solubility, ability to participate in multipoint hydrogen-bonding interactions (critical for biological target engagement), and the number of orthogonal derivatization handles available for conjugation or bioconjugation [2].

H‑Bond Donor Count
Cross-study comparable
Target HBD = 3 vs comparators HBD = 1 (Δ +2)
Supports multipoint target engagement and orthogonal bioconjugation strategies.
Based on structural formula; experimental confirmation recommended.
Hydrogen Bonding Solubility Derivatization Handles

Favorable CNS Drug-Likeness (MW & tPSA)

The target compound's molecular weight (156.19 Da) and calculated topological polar surface area (tPSA ~85 Ų for the free base, based on standard atom contributions) place it within favorable CNS drug-like chemical space, whereas the comparator 3-amino-1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol (CAS 1785208-56-1) with a bulkier N-isopropyl group has a higher molecular weight (184.24 Da) and predicted tPSA (unchanged at ~85 Ų), potentially reducing passive CNS penetration relative to the target . The lower MW and moderate tPSA of the target compound meet or exceed typical CNS multiparameter optimization (MPO) desirability scores compared to the isopropyl analog [1].

CNS MPO Profile
Class-level inference
MW = 156.19 Da vs isopropyl analog 184.24 Da; tPSA ≈ 85 Ų
Lower MW may support favorable CNS drug‑likeness compared to bulkier N‑alkyl analogs.
Calculated parameters; requires experimental CNS permeability data.
Physicochemical Properties Drug-Likeness CNS Permeability

Antimalarial Activity & p53 Upregulation

While no direct biological data exist for the target compound, structurally related β-amino alcohol grafted 1,2,3-triazoles have demonstrated potent in vitro antiplasmodial activity (IC50 as low as 0.3 μM against Pf3D7 and 0.5 μM against PfK1 strains) and in vivo antimalarial efficacy (86.8% suppression for top compound) coupled with p53 protein level upregulation [1]. These effects are structurally dependent on the β-amino alcohol motif and triazole substitution pattern, suggesting the target compound's distinct N-methyl and primary amine combination may yield a differentiated biological profile compared to analogs with secondary amine or N–H triazole motifs. This class-level inference supports the strategic value of the target compound as a scaffold for antimalarial lead optimization requiring a terminal primary amine for further derivatization.

Antimalarial Activity
Class-level inference
Class IC50 range 0.3–0.87 µM (Pf3D7); in vivo 86.8% suppression reported for a congener
Reported class-level antiplasmodial activity supports scaffold exploration; target not directly tested.
Data from close structural analogs; requires independent validation.
Antimalarial Activity Phenotypic Screening p53 Pathway

Enantiopure Access for Stereochemical SAR

The target compound is available in both racemic (CAS 1517939-62-6) and enantiopure (1S) form (CAS 2227886-21-5), a distinction that is not universally available for all comparators . Access to the enantiopure form allows researchers to directly interrogate stereochemistry-activity relationships (SSAR) and identify eutomer/distomer profiles, a capability not possible with single-enantiomer or racemic-only analogs. In a class where stereochemistry is known to affect biological activity, this procurement option provides a strategic advantage for lead optimization.

Enantiopure Access
Supporting evidence
Racemic (CAS 1517939-62-6) and (1S)-enantiomer (CAS 2227886-21-5) both commercially available
Enables enantiomer‑specific SAR studies; comparators often lack this option.
Vendor catalog verification recommended for lot‑specific enantiopurity.
Enantioselective Synthesis Chiral Resolution Stereochemistry

3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol – Application Scenarios


Bioconjugation & Chemical Biology Probes

The compound's three hydrogen bond donors and four acceptors make it a superior intermediate for designing probes that engage multipoint hydrogen-bond interactions, such as fragment-based screening libraries or covalent inhibitors requiring a primary amine linker for bioconjugation. This contrasts with simpler triazolyl alcohols that offer only a single hydrogen bond donor and are less versatile for complex probe assembly .

Antimalarial Lead Optimization via Primary Amine

Building on class-level antimalarial activity data for β-amino alcohol triazoles, this compound serves as a strategic intermediate for synthesizing new analogs where the terminal primary amine can be elaborated into amides, sulfonamides, or urea moieties—functional groups that are critical for potency and selectivity optimization but are absent in non-amino analogs [1].

Chiral Building Block for Stereochemical SAR

When procured in its enantiopure (1S) form, the compound enables systematic evaluation of chirality-dependent biological effects, a capability not possible with achiral comparators such as 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol. This is particularly valuable for CNS-targeted programs where stereochemistry influences target engagement, off-target selectivity, and metabolic fate.

MOFs & Coordination Chemistry

The nitrogen-rich triazole ring and the amino alcohol chelating motif (NH2 and OH in a 1,3 relationship) provide a metal-coordination platform that is distinct from comparators lacking either the amine or the alcohol group. This bidentate or tridentate coordination potential is advantageous for designing catalysts or MOFs that require specific coordination geometries [2].

Application
Selection Property
Validation Focus
Bioconjugation probe synthesis
Multi‑handle reactivity (NH₂, OH)
Multipoint hydrogen‑bond recognition and linker chemistry
Antimalarial lead optimization
Primary amine for amide/sulfonamide elaboration
Antiplasmodial activity per scaffold (class‑level reference)
Chiral SAR studies
Enantiopure (1S) availability
Stereochemistry‑dependent potency and selectivity assays
MOF and coordination chemistry
N‑rich triazole + amino alcohol chelating motif
Coordination geometry and metal binding assays
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